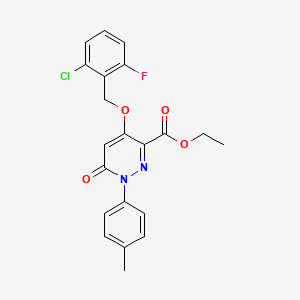
Ethyl 4-((2-chloro-6-fluorobenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-((2-chloro-6-fluorobenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C21H18ClFN2O4 and its molecular weight is 416.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 4-((2-chloro-6-fluorobenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate (CAS Number: 899944-01-5) is a compound that has garnered attention for its potential biological activities. This article presents an overview of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H15ClF2N2O4, with a molecular weight of 420.8 g/mol. The structure includes a dihydropyridazine core, which is significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 899944-01-5 |
| Molecular Formula | C20H15ClF2N2O4 |
| Molecular Weight | 420.8 g/mol |
Antitumor Activity
Research indicates that derivatives of dihydropyridazine compounds exhibit notable antitumor properties. Specifically, studies have shown that certain pyrazole derivatives can inhibit key oncogenic pathways, such as BRAF(V600E) and EGFR, which are critical in various cancers. This compound may share similar mechanisms due to its structural characteristics that resemble other active compounds in this class .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects have also been explored. In vitro studies demonstrated that related pyrazole derivatives could inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This suggests that compounds with similar structures might also modulate inflammatory responses through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) pathways .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are well-documented, with several studies indicating effectiveness against various bacterial and fungal strains. The incorporation of specific functional groups in the structure of this compound could enhance its bioactivity against pathogens .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key features influencing activity include:
- Substituents on the aromatic rings : The presence of halogens like chlorine and fluorine can significantly affect potency and selectivity.
- Dihydropyridazine core : Modifications to this core can alter the interaction with biological targets.
Case Studies
- Antitumor Efficacy : A study evaluated various dihydropyridazine derivatives for their ability to inhibit tumor growth in xenograft models. Compounds structurally related to this compound showed significant reductions in tumor size compared to controls .
- Inflammation Model : In a controlled experiment using RAW 264.7 cells, derivatives demonstrated a dose-dependent inhibition of NO production, suggesting potential therapeutic applications in inflammatory diseases .
特性
IUPAC Name |
ethyl 4-[(2-chloro-6-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2O4/c1-3-28-21(27)20-18(29-12-15-16(22)5-4-6-17(15)23)11-19(26)25(24-20)14-9-7-13(2)8-10-14/h4-11H,3,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKFGXWNUHXKMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC2=C(C=CC=C2Cl)F)C3=CC=C(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














